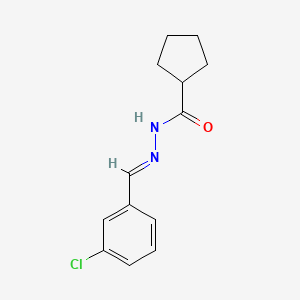![molecular formula C16H24N2O4S B4976588 methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-4-butylphenylsulfonamide piperazine or Boc-4-butylphenylsulfonamide.
Mécanisme D'action
The exact mechanism of action of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, this compound may interact with specific receptors or signaling pathways in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. Additionally, this compound has been reported to exhibit inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential as a scaffold for the development of novel drugs targeting specific biological pathways. Additionally, this compound has been reported to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying their function and potential therapeutic applications. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and biological pathways.
Méthodes De Synthèse
The synthesis of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate involves a series of reactions. The starting material for this synthesis is 4-butylbenzenesulfonyl chloride, which is reacted with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with Boc anhydride to obtain the final compound, methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate.
Applications De Recherche Scientifique
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been reported to exhibit inhibitory effects on certain enzymes such as monoamine oxidase and carbonic anhydrase, which are involved in various physiological processes. Additionally, this compound has shown potential as a scaffold for the development of novel drugs targeting specific biological pathways.
Propriétés
IUPAC Name |
methyl 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-5-14-6-8-15(9-7-14)23(20,21)18-12-10-17(11-13-18)16(19)22-2/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOCVUIYOKGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-tert-butylbenzamide](/img/structure/B4976567.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)